molecular formula C16H24ClN3O2S B2535645 (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide CAS No. 1799264-30-4

(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide

Cat. No.: B2535645
CAS No.: 1799264-30-4
M. Wt: 357.9
InChI Key: FXSGUEFGLCEDJB-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide is a chemical compound with a complex structure that includes a chlorophenyl group, an ethylpiperazine moiety, and an ethenesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide typically involves multiple steps. One common method starts with the preparation of the ethenesulfonamide backbone, followed by the introduction of the chlorophenyl group and the ethylpiperazine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethenesulfonamides and chlorophenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c1-2-19-10-12-20(13-11-19)9-8-18-23(21,22)14-7-15-3-5-16(17)6-4-15/h3-7,14,18H,2,8-13H2,1H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGUEFGLCEDJB-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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